molecular formula C11H11N B8403719 Tetrahydrocyclopenta[b]indole

Tetrahydrocyclopenta[b]indole

Cat. No.: B8403719
M. Wt: 157.21 g/mol
InChI Key: IAZKTAKWBHQCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocyclopenta[b]indole: is a heterocyclic compound with the molecular formula C11H11N . . This compound features a fused ring system consisting of a cyclopentane ring and an indole moiety, making it a significant structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for tetrahydrocyclopent(b)indole are not widely documented, the general principles of organic synthesis and reduction reactions are typically scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Functionalization: Thionium species.

Major Products:

Mechanism of Action

The mechanism of action of tetrahydrocyclopent(b)indole and its derivatives often involves interactions with specific molecular targets. For instance, indole derivatives are known to interact with microtubules, affecting their assembly and stability . This interaction can influence various cellular processes, including mitosis and cell division .

Comparison with Similar Compounds

Uniqueness: Tetrahydrocyclopenta[b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile compound in organic synthesis .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1,2,3,3a-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,11H,3,5,7H2

InChI Key

IAZKTAKWBHQCGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C3C=CC=CC3=N2)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In Step B, (R,S)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (1) is reacted with 4-cyano-phenylhydrazine in a typical Fischer indole synthesis to give a tetrahydrocyclopenta[b]indole of formula (2). The skilled artisan will recognize that there are a variety of acidic conditions to effect a Fischer indole synthesis, including both proton and Lewis acids. The preferred conditions use a mixture of glacial acetic acid with 4 N HCl in dioxane, at a temperature of about 50° C. to the reflux temperature of the solvent, for about 4 to 24 hours. The product is isolated by addition of water followed by filtration of the resulting solid. The solid is sonicated in methanol to give material of sufficient purity. Alternatively, the reaction is effected using a Lewis acid, such as zinc chloride, in an amount of about 2 to 4 equivalents. Other preferred conditions for Step B use ethanol at reflux temperature for about 4 to 24 hours. The product is isolated and may be purified by filtration of the reaction mixture, followed by silica gel chromatography of the filtrate.
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(R,S)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione
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Synthesis routes and methods II

Procedure details

In Scheme II, Step B, (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (9) is reacted with a phenylhydrazine of formula (10) in a typical Fischer indole synthesis to give a tetrahydrocyclopenta[b]indole of formula (11). The skilled artisan will recognize that there are a variety of acidic conditions to effect a Fischer indole synthesis, including both proton and Lewis acids. The preferred conditions use a mixture of glacial acetic acid with 4N HCl in dioxane, at a temperature of 50° C. to the reflux temperature of the solvent, for about 4 to 24 hours. The product is isolated by addition of water followed by filtration of the resulting solid. The solid is sonicated in methanol to give material of sufficient purity. Alternatively, the reaction is effected using a Lewis acid, such as zinc chloride, in an amount of about 2 to 4 equivalents.
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